4-Thiazolidinone, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 2,2-dimethyl- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. The presence of these heteroatoms imparts unique chemical and biological properties to the compound. 4-Thiazolidinone, 2,2-dimethyl- is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2,2-dimethyl- typically involves the reaction of thiourea with α-haloketones or α-haloesters. One common method is the reaction of thiourea with 2,2-dimethyl-1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired thiazolidinone compound .
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 2,2-dimethyl- often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-Thiazolidinone, 2,2-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antidiabetic properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2,2-dimethyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Rhodanine: Exhibits antimicrobial and anticancer activities.
Thiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
4-Thiazolidinone, 2,2-dimethyl- stands out due to its unique combination of pharmacological activities and its ability to undergo diverse chemical reactions. Its structural features allow for easy modification, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
2,2-dimethyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-5(2)6-4(7)3-8-5/h3H2,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKGDNLZPACAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)CS1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348460 |
Source
|
Record name | 4-thiazolidinone, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52302-24-6 |
Source
|
Record name | 4-thiazolidinone, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.